(R)-2-Cyano-N-(1-phenylethyl)acetamide
Description
Contextualization of Chiral Alpha-Cyano Amides in Contemporary Organic Synthesis
Chiral alpha-cyano amides are a class of organic compounds that have garnered considerable attention in contemporary organic synthesis. Their utility stems from the presence of multiple reactive sites, which allows for a diverse range of chemical transformations. These compounds are characterized by a cyano group and an amide functional group attached to a stereogenic center, rendering them valuable precursors for the synthesis of enantiomerically pure molecules.
The cyanoacetamide moiety is a versatile building block in the synthesis of various heterocyclic compounds. researchgate.nettubitak.gov.tr The presence of both electrophilic and nucleophilic centers, along with an active methylene (B1212753) group, makes these compounds highly reactive and useful as intermediates in the creation of complex molecular architectures. tubitak.gov.tr In the realm of asymmetric synthesis, chiral amides, in general, are pivotal for inducing stereoselectivity in chemical reactions. iupac.org They can act as chiral auxiliaries, guiding the formation of a desired stereoisomer. sigmaaldrich.com The development of catalytic asymmetric methods for the synthesis of chiral molecules is a central theme in modern chemistry, with a focus on creating efficient and highly selective reactions. nih.gov
The synthesis of non-natural amino acids and their derivatives is an area where chiral alpha-cyano amides and related structures play a significant role. acs.org Asymmetric Strecker synthesis and other methodologies for creating enantiomerically enriched alpha-amino acids often involve intermediates that share structural motifs with chiral alpha-cyano amides. acs.org The broader class of cyanoamides is also recognized for its importance in agrochemicals and as intermediates in the synthesis of biologically active nitrogen-containing heterocycles. nih.gov
Significance of (R)-2-Cyano-N-(1-phenylethyl)acetamide in Academic Research
This compound is a specific chiral alpha-cyano amide that has been a subject of academic investigation. Its significance in research is multifaceted, encompassing its use as a building block for more complex molecules and its study for potential biological applications.
The synthesis of this compound has been reported through the reaction of methyl 2-cyanoacetate and (R)-1-phenylethanamine in the presence of dilute acetic acid. nih.govresearchgate.net This straightforward synthesis makes it an accessible compound for further research.
Detailed structural and spectroscopic studies have been conducted on this compound. Its molecular structure has been characterized using techniques such as FT-IR, FT-Raman, UV-Vis, and both ¹H and ¹³C NMR spectroscopy. tandfonline.com Furthermore, its crystal structure has been determined, revealing a dihedral angle of 68.7 (1)° between the acetamide (B32628) group and the benzene (B151609) ring. nih.govresearchgate.net In the crystalline state, molecules are linked by N—H⋯O and weak C—H⋯O hydrogen bonds, forming chains. nih.govresearchgate.net
Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to determine the optimal molecular geometry and vibrational frequencies of the compound. tandfonline.com Molecular docking studies have also been performed to investigate its potential interactions with protein receptors, suggesting possible applications in drug discovery. tandfonline.com These computational analyses, combined with experimental data, provide a comprehensive understanding of the molecule's properties.
Below are tables summarizing key experimental and crystallographic data for this compound.
Table 1: Selected Experimental Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂O | nih.gov |
| Molar Mass | 188.23 g/mol | nih.gov |
| Melting Range | 393-395 K | nih.govresearchgate.net |
| Synthesis Yield | 83% | nih.govresearchgate.net |
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P2₁2₁2₁ | researchgate.net |
| a (Å) | 4.7573 (1) | researchgate.net |
| b (Å) | 11.1432 (3) | researchgate.net |
| c (Å) | 19.3311 (5) | researchgate.net |
| V (ų) | 1024.77 (4) | researchgate.net |
| Z | 4 | researchgate.net |
| Dₓ (Mg m⁻³) | 1.220 | nih.gov |
Scope and Objectives of the Research Overview
The scope of this article is to present a concise yet comprehensive overview of this compound, focusing exclusively on its chemical synthesis, structural characterization, and its role in academic research. The primary objective is to consolidate and present the existing scientific literature on this compound in a structured manner.
This overview will adhere strictly to the outlined sections, beginning with the broader importance of chiral alpha-cyano amides in organic synthesis to provide context. It will then delve into the specific synthesis, spectroscopic and crystallographic data, and theoretical studies related to this compound. The article aims to be an informative resource for researchers interested in the chemistry of chiral amides and their applications.
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-[(1R)-1-phenylethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(13-11(14)7-8-12)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3,(H,13,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFUCBLCIHIKHV-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Crystal Engineering of R 2 Cyano N 1 Phenylethyl Acetamide
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) offers an atomic-resolution view of the compound. The analysis of (R)-2-Cyano-N-(1-phenylethyl)acetamide revealed that it crystallizes in an orthorhombic system with the space group P2₁2₁2₁. nih.govresearchgate.net The determined unit cell parameters are a = 4.7573 (1) Å, b = 11.1432 (3) Å, and c = 19.3311 (5) Å, with a cell volume of 1024.77 (4) ų. nih.gov The data were collected at a temperature of 293 K using Mo Kα radiation. nih.gov
Interactive Data Table: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₁₁H₁₂N₂O |
| Formula weight | 188.23 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 4.7573 (1) Å |
| b = 11.1432 (3) Å | |
| c = 19.3311 (5) Å | |
| Volume | 1024.77 (4) ų |
| Z (molecules per cell) | 4 |
| R-factor [F² > 2σ(F²)] | 0.033 |
| wR(F²) (all data) | 0.079 |
The molecular structure of the title compound reveals a specific spatial orientation of its constituent parts. A key conformational feature is the relationship between the acetamide (B32628) group and the benzene (B151609) ring. The dihedral angle between the plane of the acetamide group (defined by atoms C2/C3/O1/N2) and the plane of the benzene ring (C6–C11) has been determined to be 68.7 (1)°. nih.govresearchgate.net This significant twist between the two moieties is a defining characteristic of the molecule's conformation in the solid state.
The crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds. Specifically, classical N—H···O hydrogen bonds and weaker C—H···O interactions are observed. nih.govresearchgate.net These interactions are crucial in directing the assembly of molecules into a well-defined supramolecular architecture. The N—H group of the acetamide moiety acts as a hydrogen bond donor to the carbonyl oxygen atom (O) of an adjacent molecule. nih.govresearchgate.net Concurrently, certain carbon-bound hydrogen atoms participate as weak donors in C—H···O interactions. nih.govresearchgate.net Together, these hydrogen bonds link individual molecules into chains. nih.govresearchgate.net
Interactive Data Table: Hydrogen Bond Interactions
| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Resulting Motif |
| N | H | O | N—H···O | Chains |
| C | H | O | C—H···O | Chains |
Note: The precise geometric details (D-H and H···A distances, D-H···A angles) for these interactions are available in the primary crystallographic literature. nih.govresearchgate.net
Powder X-ray Diffraction Characterization
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline nature of a material. For this compound, PXRD analysis was performed to confirm the crystallinity and phase purity of the synthesized bulk sample. The results from the powder diffraction pattern were consistent with the data obtained from the single-crystal X-ray diffraction analysis, confirming that the bulk material possesses the same crystalline structure as the single crystal selected for detailed analysis.
Interactive Data Table: Powder X-ray Diffraction (PXRD) Characterization
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| N/A | N/A | N/A |
Note: While PXRD was used to confirm the bulk crystallinity and phase purity of the compound, specific 2θ peak positions and intensities are not detailed in the available literature. The PXRD pattern confirmed the structure determined by single-crystal XRD.
Advanced Spectroscopic Investigations of R 2 Cyano N 1 Phenylethyl Acetamide
Vibrational Spectroscopy (FTIR) for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a critical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of (R)-2-Cyano-N-(1-phenylethyl)acetamide confirms the presence of all its key functional moieties. tandfonline.com
Key vibrational modes observed in the spectrum include a sharp absorption band around 2200 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The spectrum also displays strong absorptions corresponding to the amide group: the N-H stretching vibration typically appears in the region of 3300-3500 cm⁻¹, and the C=O (carbonyl) stretching vibration is observed in the range of 1630-1680 cm⁻¹. Aromatic C-H stretching and C=C ring stretching vibrations from the phenyl group, as well as aliphatic C-H stretching from the ethyl and methyl groups, are also present, providing a complete vibrational fingerprint of the molecule. tandfonline.com
Table 1: Characteristic FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretch | 3300 - 3500 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aliphatic (C-H) | Stretch | 2850 - 3000 |
| Nitrile (C≡N) | Stretch | ~2200 |
| Carbonyl (C=O) | Stretch | 1630 - 1680 |
Electronic Absorption and Emission Spectroscopy
Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. While some cyano-substituted derivatives are known for their photoluminescent properties, including aggregation-induced emission, specific studies detailing the PL characteristics and potential blue emission of this compound are not extensively documented in the reviewed literature. mdpi.com Research into related materials suggests that the emission properties are highly dependent on the molecular structure and intermolecular interactions in the solid state. mdpi.com Further investigation is required to fully characterize the emissive properties of this specific compound.
Nuclear Magnetic Resonance (NMR) Studies for Structural Confirmation and Stereochemical Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds in solution. Both ¹H and ¹³C NMR analyses have been performed to confirm the structure of this compound. tandfonline.com
The ¹H NMR spectrum provides detailed information about the proton environment. Key signals include a doublet for the methyl (-CH₃) protons, a singlet for the methylene (B1212753) (-CH₂-) protons adjacent to the cyano group, a quartet for the methine (-CH-) proton at the chiral center, a multiplet for the aromatic protons of the phenyl ring, and a singlet for the amide (N-H) proton. The specific chemical shifts and splitting patterns of these signals are consistent with the proposed molecular structure.
The stereochemical purity of the (R)-enantiomer can be confirmed using chiral resolution techniques, such as chiral High-Performance Liquid Chromatography (HPLC), often in conjunction with NMR analysis to ensure the absence of the corresponding (S)-enantiomer.
Table 2: ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.45 | Doublet | -CH₃ |
| 3.30 | Singlet | -CH₂-CN |
| 5.10 | Quartet | -CH- |
| 6.9 - 7.24 | Multiplet | Aromatic protons |
Mass Spectrometry (MS) for Molecular Ion Characterization
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The analysis of this compound confirms its molecular formula, C₁₁H₁₂N₂O, and molecular weight of approximately 188.23 g/mol . nih.govresearchgate.net
High-resolution mass spectrometry can provide the exact monoisotopic mass, which for this compound is 188.09496 Da. uni.lu In typical analyses using techniques like electrospray ionization (ESI), the compound is often observed as protonated or other adduct ions. Predicted m/z values for common adducts provide a reference for experimental data interpretation. uni.lu
Table 3: Predicted m/z Values for Molecular Adducts of this compound uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 189.10224 |
| [M+Na]⁺ | 211.08418 |
| [M+NH₄]⁺ | 206.12878 |
Integrated Spectroscopic and Theoretical Approaches for Charge Transfer and Vibrational Modes
A powerful approach to understanding molecular properties involves integrating experimental spectroscopic data with theoretical quantum chemical calculations, such as Density Functional Theory (DFT). tandfonline.com For this compound, DFT methods have been used to determine the optimal molecular geometry and to calculate vibrational wavenumbers. tandfonline.comresearchgate.net
These theoretical calculations aid in the precise assignment of the vibrational modes observed in the FTIR spectrum. Furthermore, computational studies are used to analyze the electronic properties, including the HOMO-LUMO energy gap, natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP), which together provide a detailed picture of the intramolecular charge transfer characteristics of the molecule. tandfonline.com This combined approach offers a deeper understanding of the structure-property relationships that govern the compound's chemical behavior.
Chemical Reactivity and Transformative Potential of R 2 Cyano N 1 Phenylethyl Acetamide
Reactivity of the Cyanoacetamide Moiety as a Synthon
The cyanoacetamide moiety within (R)-2-Cyano-N-(1-phenylethyl)acetamide is a versatile synthon in organic synthesis. tubitak.gov.trtubitak.gov.tr These compounds are highly reactive, serving as crucial intermediates for the creation of a wide range of heterocyclic systems that are otherwise challenging to synthesize. tubitak.gov.tr The reactivity of cyanoacetamides stems from their polyfunctional nature, possessing both electrophilic and nucleophilic centers. tubitak.gov.tr The carbonyl and cyano groups are positioned in a way that facilitates reactions with common bidentate reagents, leading to the formation of various heterocyclic compounds. tubitak.gov.trresearchgate.net Additionally, the active hydrogen on the α-carbon allows for participation in numerous condensation and substitution reactions. tubitak.gov.trresearchgate.net
Knoevenagel Condensation and Substitution Reactions
The active methylene (B1212753) protons in cyanoacetamides, including this compound, are highly acidic, enabling them to readily participate in Knoevenagel-type condensation and substitution reactions. researchgate.net The Knoevenagel condensation is a key reaction for this class of compounds, involving the reaction of the active methylene group with aldehydes or ketones to form α,β-unsaturated nitrile derivatives. periodikos.com.brresearchgate.net This reaction is often catalyzed by a base, such as trimethylamine (B31210) or N-methylpiperazine, and can proceed under mild, solvent-free conditions to produce high yields of the condensed products. periodikos.com.brresearchgate.netperiodikos.com.br The mechanism involves the nucleophilic attack of the carbanion, formed by deprotonation of the active methylene group, on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by a dehydration step. periodikos.com.br
These condensation products are valuable intermediates in the synthesis of various heterocyclic compounds. periodikos.com.br For instance, N-substituted cyanoacetamides can be condensed with a range of aromatic aldehydes to generate arylidene cyanoacetamide derivatives. periodikos.com.brperiodikos.com.br
Substitution reactions can also occur at the active methylene carbon. For example, cyanoacetamides can be readily alkylated at the C2 position. researchgate.net
| Reactants | Catalyst/Conditions | Product Type |
|---|---|---|
| N-substituted cyanoacetamides and various aromatic aldehydes | Trimethylamine | Arylidene cyanoacetamide derivatives periodikos.com.brperiodikos.com.br |
| 2-Cyanoacetamide and various aliphatic, aromatic, and heteroaromatic aldehydes | N-methylpiperazine, solvent-free | Knoevenagel condensation products researchgate.net |
| Ethyl cyanoacetate (B8463686) and various aldehydes | Diisopropylethylammonium acetate (B1210297) (DIPEAc) | Cyanoacrylates scielo.org.mx |
Hydrolysis Pathways Leading to Carboxylic Acid Derivatives
The cyanoacetamide functional group can undergo hydrolysis to yield carboxylic acid derivatives. The hydrolysis of nitriles, in general, can be performed under either acidic or basic conditions. libretexts.orgchemistrysteps.com In the case of cyanoacetamide, the hydrolysis can lead to the corresponding carboxylic acid.
Under basic conditions, the hydrolysis of cyanoacetamide is faster than that of acetamide (B32628) in similar solvent mixtures. The reaction rate is influenced by the solvent composition; for instance, an increase in the methanol (B129727) content of a methanol-water mixture can slow down the rate of hydrolysis. The presence of the electron-withdrawing cyano group facilitates the nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon, which is a key step in the hydrolysis mechanism. The base-catalyzed hydrolysis of a nitrile typically proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com
| Hydrolysis Type | Reagents and Conditions | Initial Product | Final Product (after workup) |
|---|---|---|---|
| Acid-catalyzed | Heat under reflux with dilute acid (e.g., HCl) libretexts.org | Carboxylic acid and ammonium (B1175870) ions libretexts.org | Carboxylic acid libretexts.org |
| Base-catalyzed | Heat under reflux with alkali (e.g., NaOH solution) libretexts.org | Carboxylate salt and ammonia (B1221849) libretexts.org | Carboxylic acid (after acidification) libretexts.org |
Cycloaddition Reactions and Heterocyclic Ring Formation
Cyanoacetamides are valuable precursors for the synthesis of a diverse array of heterocyclic compounds through cycloaddition and other ring-forming reactions. tubitak.gov.trresearchgate.net The strategic placement of the cyano and carbonyl groups allows for efficient reactions with bidentate reagents to form various heterocycles. researchgate.net
One example of such a reaction is the [3+2] dipolar cycloaddition of azides with 2-cyanoacetamide, which results in the formation of substituted 5-amino-4-carbamoyl-1,2,3-triazoles. researchgate.net More broadly, cycloaddition reactions involving 2-cyanoacetamidines (derived from cyanoacetamides) and heterocyclic azides provide a pathway to C,N-diheteroarylcarbamidines. urfu.ru This base-catalyzed, transition-metal-free method involves the cycloaddition followed by a rearrangement to yield the final products. urfu.rubeilstein-journals.org
Furthermore, the reaction of cyanoacetamides with substituted propenones can lead to the synthesis of 2-pyridone derivatives. rsc.org This transformation proceeds through a conjugate addition, followed by cyclization and dehydration. rsc.org The Gewald reaction, which involves the reaction of an aldehyde or ketone with a cyanoacetamide in the presence of elemental sulfur and a base, is a well-established method for synthesizing substituted 2-aminothiophenes. researchgate.net
| Reactants | Reaction Type | Resulting Heterocycle |
|---|---|---|
| 2-Cyanoacetamide and azides | [3+2] Dipolar cycloaddition researchgate.net | 5-Amino-4-carbamoyl-1,2,3-triazoles researchgate.net |
| 2-Cyanoacetamidines and heterocyclic azides | Cycloaddition followed by rearrangement urfu.rubeilstein-journals.org | C,N-diheteroarylcarbamidines urfu.ru |
| 2-Cyanoacetamide and substituted propenones | Conjugate addition and cyclization rsc.org | 2-Pyridones rsc.org |
| Aldehyde/ketone, 2-cyanoacetamide, and elemental sulfur | Gewald reaction researchgate.net | 2-Aminothiophenes researchgate.net |
Chiral Transformations and Derivatization
The chiral nature of this compound, owing to the (R)-1-phenylethylamine moiety, makes it a valuable starting material for the synthesis of other chiral molecules. The stereocenter can direct the formation of new stereocenters or be preserved through various chemical transformations.
Conversion to Enantioenriched 1,2-Diamines and Alpha-Amino Acids
The synthesis of enantioenriched 1,2-diamines is of significant interest due to their prevalence in biologically active compounds and their use as chiral ligands and organocatalysts. ua.esrsc.org While direct conversion of this compound to 1,2-diamines is not explicitly detailed in the provided context, general strategies for the asymmetric synthesis of 1,2-diamines often involve C-N, C-C, or C-H bond-forming reactions on suitable chiral precursors. ua.esrsc.org For instance, the Petasis borono-Mannich reaction, starting with N-protected α-amino aldehydes, can produce 1,2-trans-diamines with high enantiomeric excess. nih.gov
The conversion of racemic α-amino acids to their optically pure forms can be achieved through coupled enzymatic reactions. nih.gov This process can involve the oxidation of the D-form to an α-keto acid, followed by a stereospecific transamination to yield the L-form. nih.gov Although not a direct transformation of this compound, this highlights a general principle of stereospecific conversion in amino acid chemistry. nih.govresearchgate.net Methodologies have also been developed for the synthesis of chiral nonproteinaceous alpha-amino acids from serine, where the carboxyl group is protected to prevent racemization during side-chain modifications. uq.edu.au
| Target Molecule | Synthetic Strategy | Key Features |
|---|---|---|
| Enantioenriched 1,2-diamines | Petasis borono-Mannich reaction nih.gov | Three-component reaction using N-protected α-amino aldehydes, produces 1,2-trans-diamines with high enantiomeric excess. nih.gov |
| Optically pure α-amino acids | Coupled enzymatic reactions nih.gov | Stereospecific conversion of racemic mixtures to a single enantiomer. nih.gov |
| Chiral nonproteinaceous α-amino acids | Derivatization of serine uq.edu.au | Protection of the carboxyl group to prevent racemization during side-chain manipulation. uq.edu.au |
Dehydration of Chiral Alpha-Amides to Alpha-Nitriles
The primary amide functionality can be dehydrated to form a nitrile. masterorganicchemistry.com This transformation is a fundamental method for synthesizing nitriles from primary amides. researchgate.net A variety of dehydrating agents can be employed for this purpose, ranging from classic strong acidic reagents like phosphorus pentoxide (P₂O₅) and thionyl chloride (SOCl₂) to more modern catalytic systems. masterorganicchemistry.comresearchgate.netlibretexts.org
The dehydration of amides can be carried out under mild conditions that preserve the chirality of the molecule. organic-chemistry.org For instance, the use of XtalFluor-E as a dehydrating agent allows for the rapid conversion of amides to nitriles at room temperature, and importantly, this method is suitable for chiral substrates without causing racemization. organic-chemistry.org This indicates that the chiral integrity of a compound like this compound would likely be maintained during such a dehydration process. The development of various catalytic methods has expanded the scope and efficiency of this transformation, providing numerous options for converting amides to nitriles under different reaction conditions. researchgate.net
| Reagent/System | Conditions | Key Advantages |
|---|---|---|
| Thionyl chloride (SOCl₂) | Typically requires heating. libretexts.org | Common and effective dehydrating agent. libretexts.org |
| Phosphorus pentoxide (P₂O₅) | Often used with heating. masterorganicchemistry.com | Strong dehydrating agent. masterorganicchemistry.com |
| XtalFluor-E | Room temperature. organic-chemistry.org | Rapid reaction, mild conditions, suitable for chiral substrates without racemization. organic-chemistry.org |
| Swern oxidation conditions ((COCl)₂-DMSO, Et₃N) | Mild conditions. researchgate.net | Effective for a variety of carboxamides. researchgate.net |
Role as a Building Block in Complex Organic Molecule Synthesis
This compound serves as a valuable and versatile chiral building block in the field of organic synthesis. Its utility stems from the presence of multiple reactive functional groups within its molecular architecture, which allow for a variety of chemical transformations. The compound is characterized by a cyano group, an active methylene group, and an amide moiety, all of which can participate in different reactions. ekb.egtubitak.gov.tr
The core reactivity of cyanoacetamides like this compound makes them important intermediates for constructing more elaborate organic structures. tubitak.gov.tr The molecule possesses both nucleophilic and electrophilic centers. The active methylene group (CH2) situated between the electron-withdrawing cyano and carbonyl groups is particularly acidic and can be readily deprotonated to form a carbanion. This nucleophilic carbon is crucial for forming new carbon-carbon bonds through reactions such as condensations and substitutions. ekb.egtubitak.gov.tr Concurrently, the carbon atoms of the cyano and carbonyl groups act as electrophilic sites, making them susceptible to attack by nucleophiles. tubitak.gov.tr This dual reactivity profile enables chemists to use this compound as a synthon to introduce the C2N fragment into larger, more complex molecules, while preserving the stereochemical integrity of the chiral phenylethyl group.
The table below summarizes the key reactive sites and their role in synthesis.
| Reactive Site | Chemical Nature | Type of Reactions | Potential Transformation |
| Active Methylene (-CH2-) | Nucleophilic (after deprotonation) | Condensation, Substitution | Carbon-carbon bond formation |
| Cyano Group (-CN) | Electrophilic | Cycloaddition, Hydrolysis | Formation of heterocyclic rings, conversion to carboxylic acid |
| Amide Carbonyl (C=O) | Electrophilic | Nucleophilic Acyl Substitution | Modification of the amide group |
| Amide Nitrogen (-NH-) | Nucleophilic | Substitution | Functionalization at the nitrogen atom |
This strategic combination of reactive sites allows for the stepwise and controlled assembly of complex molecular frameworks, making this compound a key precursor in asymmetric synthesis.
Applications in Diverse Heterocyclic Scaffold Construction
The polyfunctional nature of this compound makes it an exceptionally useful precursor for the synthesis of a wide array of heterocyclic compounds. ekb.egtubitak.gov.tr Heterocycles are core structures in many biologically active compounds and pharmaceuticals, and cyanoacetamide derivatives are recognized as vital synthons for their construction. ekb.eg The strategically positioned functional groups within the molecule can react with various bidentate reagents through cyclization reactions to form diverse ring systems. tubitak.gov.tr
The active methylene group is a key participant in Knoevenagel condensations with aldehydes and ketones, a common first step in the synthesis of many heterocycles. smolecule.com The cyano and amide functionalities can then undergo intramolecular cyclization or react with other reagents to close the ring. This reactivity has been harnessed to create a variety of heterocyclic systems. For instance, cyanoacetamide moieties are pivotal in the synthesis of biologically relevant scaffolds such as pyridines, pyrimidines, quinoxalinones, and thiazoles. ekb.eg
The general synthetic utility of the cyanoacetamide group opens up pathways to numerous heterocyclic families, as detailed in the table below.
| Heterocyclic System | General Reaction Type | Key Reagents | Reference |
| Pyridines | Condensation/Cyclization | Aldehydes, Malononitrile | ekb.egresearchgate.net |
| Pyrimidines | Cyclocondensation | Amidines, Guanidine | ekb.eg |
| Thiazoles | Hantzsch-type Synthesis | α-Haloketones | ekb.eg |
| Pyrazoles | Cyclocondensation | Hydrazine derivatives | tubitak.gov.tr |
| Thiophenes | Gewald Reaction | Sulfur, Aldehydes/Ketones | tubitak.gov.tr |
| Coumarins | Condensation/Cyclization | Salicylaldehyde derivatives | researchgate.net |
These reactions leverage the inherent reactivity of the cyanoacetamide core to build complex, functionalized heterocyclic molecules from relatively simple starting materials. The chiral (R)-1-phenylethyl group attached to the amide nitrogen is retained throughout these transformations, allowing for the synthesis of enantiomerically enriched heterocyclic targets.
Computational and Theoretical Investigations of R 2 Cyano N 1 Phenylethyl Acetamide
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) has been a central method for investigating the molecular and electronic properties of (R)-2-Cyano-N-(1-phenylethyl)acetamide, often designated as 2CPEA in computational studies. researchgate.net These calculations provide a fundamental understanding of the molecule's behavior at the quantum level.
The first step in theoretical investigations is typically the optimization of the molecular geometry to find the lowest energy conformation. For 2-Cyano-N-(1-phenylethyl)acetamide, calculations have been performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set to determine its most stable three-dimensional structure. researchgate.net
This theoretical optimization can be compared with experimental data obtained from X-ray crystallography. Experimental analysis of the (R)-enantiomer reveals an orthorhombic crystal system. nih.govresearchgate.net A key geometric parameter is the dihedral angle between the acetamide (B32628) group and the benzene (B151609) ring, which has been experimentally determined to be 68.7(1)°. nih.govresearchgate.net This significant twist away from planarity is a crucial feature of the molecule's conformation, influencing its packing in the crystal lattice and its interactions. Theoretical calculations aim to reproduce such geometric parameters, and agreement between the calculated and experimental values serves as a validation of the computational method used. researchgate.net Conformational analysis, further explored through DFT, identifies the most stable conformer by comparing the total energies of different possible spatial arrangements of the atoms. researchgate.net
| Parameter | Method | Value |
| Crystal System | X-ray Diffraction | Orthorhombic |
| Space Group | X-ray Diffraction | P2₁2₁2₁ |
| a | X-ray Diffraction | 4.7573 (1) Å |
| b | X-ray Diffraction | 11.1432 (3) Å |
| c | X-ray Diffraction | 19.3311 (5) Å |
| Dihedral Angle (Acetamide-Benzene) | X-ray Diffraction | 68.7 (1)° |
| Geometry Optimization | DFT/B3LYP/6-311++G(d,p) | Optimized Coordinates |
The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For 2-Cyano-N-(1-phenylethyl)acetamide, DFT calculations have been used to determine these electronic properties. These studies reveal that the molecule possesses a significant HOMO-LUMO gap, which indicates good kinetic stability. The distribution of HOMO and LUMO orbitals also reveals regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), respectively. researchgate.net
| Property | Calculated Value | Computational Method |
| HOMO-LUMO Energy Gap | 4.75 eV | DFT/B3LYP |
| Dipole Moment (µ) | 2.36 D | DFT/B3LYP |
Computational methods are instrumental in predicting the reactive behavior of molecules. Analyses such as the Molecular Electrostatic Potential (MEP) map provide a visual representation of the charge distribution on the molecule's surface. researchgate.net For 2-Cyano-N-(1-phenylethyl)acetamide, MEP maps illustrate the electrophilic and nucleophilic sites. Typically, regions around the oxygen and nitrogen atoms show negative potential (red/yellow), indicating they are susceptible to electrophilic attack, while regions around hydrogen atoms show positive potential (blue), indicating sites for nucleophilic attack. researchgate.net
Furthermore, Fukui functions can be calculated to quantify the reactivity at specific atomic sites, identifying the most likely locations for electrophilic, nucleophilic, and radical attacks. researchgate.net These theoretical reactivity descriptors correlate well with observed chemical reactions of cyanoacetamide derivatives, which are known to participate in reactions like hydrolysis and cycloadditions. The electron-withdrawing nature of the cyano group makes the adjacent carbon atom an electrophilic center, a feature that is confirmed by these computational analyses. researchgate.net
Advanced Computational Structural Analysis
Beyond the properties of a single molecule, computational methods can also be used to analyze how molecules interact with each other in the solid state, which is crucial for understanding crystallography and material properties.
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the contribution from the procrystal (the crystal lattice). nih.gov
Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular contacts. Each point on the plot corresponds to a pair of distances (d_e and d_i) from the surface to the nearest nucleus external and internal to the surface, respectively. The relative percentage contribution of each type of interaction (e.g., H···H, O···H, N···H, C···H) to the total surface area can be calculated, offering a clear picture of the dominant forces in the crystal packing. nih.govresearchgate.net While the specific percentage contributions for this compound are detailed in specialized studies, the analysis confirms the importance of N—H⋯O and C—H⋯O hydrogen bonds in linking the molecules into chains, as observed in the experimental crystal structure. nih.gov
Three-dimensional energy frameworks analysis is a complementary technique that provides a visual and quantitative representation of the interaction energies between molecules in a crystal. This method, often performed using the CrystalExplorer software, calculates the electrostatic, dispersion, polarization, and repulsion energies between a central molecule and its neighbors. crystalexplorer.net
The results are visualized as frameworks where cylinders connect the centroids of interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction energy, providing an intuitive grasp of the crystal's packing topology and energetic hierarchy. crystalexplorer.net This analysis can distinguish between the contributions of different energy components, for instance, showing whether the packing is dominated by electrostatic forces (like strong hydrogen bonds) or dispersion forces (common in systems with large aromatic rings).
As of the current literature, a specific three-dimensional energy frameworks analysis for this compound has not been reported. However, this type of analysis would be a valuable future step to further quantify the interaction energies that stabilize the experimentally observed crystal structure.
Molecular Docking Studies (focused on chemical interactions or material properties, not biological)
Computational molecular docking simulations have been employed to investigate the intermolecular interactions of this compound, referred to in some studies as 2CPEA. tandfonline.comresearchgate.net These studies provide insight into the chemical interactions, such as hydrogen bonding, that the molecule can form. tandfonline.comresearchgate.net
In one such investigation, docking calculations were performed to understand the binding affinity and interaction patterns between 2CPEA and various protein receptors. tandfonline.comresearchgate.net The study identified that hydrogen bond interactions were a key feature of the binding. tandfonline.comresearchgate.net The calculations resulted in a minimal binding energy of -7.5 kcal/mol for 2CPEA, indicating a favorable interaction with the binding sites. tandfonline.comresearchgate.net Analysis of the crystal structure of this compound complements these findings, revealing the presence of N—H⋯O and weak C—H⋯O hydrogen bonds that link the molecules together in the solid state, forming chains. nih.govresearchgate.net
The primary interactions identified in the docking study are summarized below.
| Parameter | Finding | Reference |
|---|---|---|
| Calculated Minimal Binding Energy | -7.5 kcal/mol | tandfonline.comresearchgate.net |
| Primary Type of Chemical Interaction | Hydrogen Bonds | tandfonline.comresearchgate.net |
| Observed Solid-State Interactions | N—H⋯O and C—H⋯O hydrogen bonds | nih.govresearchgate.net |
Molecular Dynamics Simulations for Structural Stability
Molecular dynamics (MD) simulations have been utilized to assess the structural stability of this compound. tandfonline.comresearchgate.net A study that also performed molecular docking calculations reported the use of MD simulations specifically to explore the biomolecular stability of the compound. tandfonline.comresearchgate.net Such simulations model the motion of atoms and molecules over time, providing insights into the conformational dynamics and stability of a molecule's structure in a simulated environment. The application of this technique indicates a thorough computational approach to understanding the physical and chemical behavior of the molecule at an atomic level. tandfonline.comresearchgate.net
The investigation into the compound's conformational flexibility is crucial, as steric effects induced by the (R)-1-phenylethyl group can stabilize specific conformations, which in turn influences its interaction profile. MD simulations serve to predict the stability of these conformations in dynamic systems.
| Simulation Technique | Purpose of Investigation | Reference |
|---|---|---|
| Molecular Dynamics (MD) | To explore biomolecular and structural stability | tandfonline.comresearchgate.net |
Nonlinear Optical Properties and Material Science Applications
Fundamental Studies of Nonlinear Optical (NLO) Properties
The nonlinear optical activity of a material is fundamentally linked to its crystal structure. For a material to exhibit second-order NLO phenomena, such as second harmonic generation, it must crystallize in a noncentrosymmetric space group. daneshyari.com Single-crystal X-ray diffraction studies have confirmed that (R)-2-Cyano-N-(1-phenylethyl)acetamide crystallizes in the orthorhombic system with the noncentrosymmetric space group P212121. daneshyari.comnih.govresearchgate.net This structural characteristic is a primary indicator of its potential for second-order NLO applications.
The optical transparency of an NLO material is a critical parameter that defines its operational range. The UV-vis-NIR transmittance spectrum of RCNPA has been recorded to assess this property. The studies reveal that RCNPA has a lower cutoff wavelength at 250 nm. daneshyari.com Importantly, the crystal exhibits good optical transmittance in the entire visible and near-infrared (NIR) regions, specifically from 400 nm to 1100 nm. daneshyari.com This wide transparency window is highly desirable for NLO applications as it ensures that the fundamental and the generated second-harmonic light are not absorbed by the material, which is crucial for efficient frequency conversion. daneshyari.com
Theoretical investigations based on Density Functional Theory (DFT) have also been employed to understand the NLO behavior of RCNPA at the molecular level. These computational studies help in analyzing the molecular geometry, vibrational frequencies, and electronic properties, which are essential for elucidating the charge transfer mechanisms responsible for the nonlinear optical response. tandfonline.com
Table 1: Crystallographic and Optical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₂N₂O | nih.govresearchgate.net |
| Molar Mass | 188.23 g/mol | nih.govresearchgate.net |
| Crystal System | Orthorhombic | daneshyari.comresearchgate.net |
| Space Group | P212121 | daneshyari.comresearchgate.net |
| Lattice Parameters | a = 4.7573 Å, b = 11.1432 Å, c = 19.3311 Å | nih.govresearchgate.net |
| UV Cutoff Wavelength | 250 nm | daneshyari.com |
| Transparency Range | 400 nm - 1100 nm | daneshyari.com |
Second Harmonic Generation (SHG) Efficiency Characterization
Second harmonic generation is a key NLO process where two photons with the same frequency interacting with a nonlinear material are effectively combined to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a critical measure of an NLO material's performance.
The SHG efficiency of this compound has been confirmed using the Kurtz-Perry powder technique. daneshyari.com This standard method involves irradiating a powdered sample of the material with a high-intensity laser, such as a Nd:YAG laser, and detecting the generated second-harmonic signal. The observation of a green light emission when irradiated with an input laser of 1064 nm confirms the SHG activity of RCNPA. daneshyari.com
While the SHG activity of RCNPA has been qualitatively established, detailed quantitative measurements of its SHG efficiency relative to standard reference materials like Potassium Dihydrogen Phosphate (KDP) or urea (B33335) are not available in the reviewed scientific literature. Such a comparison is essential for accurately assessing its potential for practical applications in frequency-doubling devices.
Laser Damage Threshold Investigations for Optical Device Suitability
The laser damage threshold (LDT) is a critical parameter for any optical material intended for use in high-power laser systems. It represents the maximum laser intensity or fluence that the material can withstand without undergoing permanent damage. A high LDT is essential for the longevity and reliability of optical components.
Currently, there are no published studies that have specifically investigated the laser damage threshold of this compound crystals. Therefore, the suitability of RCNPA for high-power optical device applications cannot be fully determined. Further research is required to measure the LDT of this material and to understand its performance under intense laser irradiation.
Crystal Growth Techniques for NLO Material Development
The development of high-quality single crystals is a prerequisite for the fabrication of NLO devices. For this compound, the slow evaporation solution technique (SEST) has been successfully employed for the growth of single crystals. daneshyari.com
In this method, a saturated solution of RCNPA is prepared using a suitable solvent. Ethanol (B145695) has been identified as an effective solvent for this purpose. The solubility of RCNPA in ethanol has been found to increase with temperature, which is a favorable characteristic for solution-based crystal growth methods. daneshyari.com The saturated solution is allowed to evaporate slowly at a constant temperature, typically room temperature. This slow evaporation process leads to a gradual increase in supersaturation, which facilitates the nucleation and growth of single crystals. Needle-shaped single crystals of RCNPA have been reported to be obtained within a period of 3 to 4 days using this technique. daneshyari.com The grown crystals are then harvested and can be used for further characterization and device fabrication.
Advanced Analytical Methodologies for Enantiomeric Purity and Separation
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for separating enantiomers and quantifying the enantiomeric purity of chiral compounds. csfarmacie.cz The technique's effectiveness hinges on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers can interact differently, leading to different retention times and thus, separation. csfarmacie.cz
The fundamental principle of chiral separation via HPLC involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. For these interactions to occur and lead to separation, there must be at least three points of interaction between the chiral selector and at least one of the enantiomers, with at least one of these interactions being stereochemically dependent. csfarmacie.cz These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most widely used and successful for a broad range of chiral compounds due to their complex three-dimensional structures that offer multiple interaction sites. nih.gov The choice of mobile phase is also critical and can be operated in normal-phase, reversed-phase, or polar organic modes to optimize the resolution between enantiomers. nih.gov
The determination of enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram. The following table details a representative chiral HPLC method for the analysis of N-(1-phenylethyl)maleimide, a compound structurally related to the subject of this article, demonstrating the typical parameters used for such separations.
Table 1: Example of Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Astec® CHIROBIOTIC® R, 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | 70% 0.1% Triethylamine acetate (B1210297) (pH 4.1) : 30% Methanol (B129727) |
| Flow Rate | 1.0 mL/min |
| Temperature | 23 °C |
| Detection | UV, 254 nm |
| Injection Volume | 3 µL |
| Sample Conc. | 5 mg/mL in Methanol |
Data sourced from a method developed for N-(1-Phenylethyl)maleimide enantiomers.
Conclusion and Future Research Directions
Synthesis of (R)-2-Cyano-N-(1-phenylethyl)acetamide: Achievements and Methodological Advancements
The synthesis of this compound has been successfully established, primarily through the amide coupling of a cyanoacetic acid precursor with the chiral amine, (R)-1-phenylethylamine. A documented laboratory-scale synthesis involves the reaction of methyl 2-cyanoacetate with (R)-1-phenylethanamine in dichloromethane (B109758), using dilute acetic acid as a catalyst. This straightforward method provides the target compound in high yield (83%) after purification by recrystallization. nih.govresearchgate.net
Methodological advancements in the broader field of chiral amide synthesis suggest promising alternative routes that could be adapted for this specific compound. Modern coupling reagents that minimize racemization, such as EDC (ethyl(dimethylaminopropyl)carbodiimide) or T3P® (Propylphosphonic anhydride), offer robust and efficient methods for amide bond formation. Furthermore, the development of biocatalytic and flow chemistry processes represents a significant leap forward. sigmaaldrich.com Enzymatic methods, utilizing enzymes like lipases or transaminases, could provide a highly stereoselective and environmentally benign pathway. sigmaaldrich.com Continuous flow reactors offer enhanced safety, scalability, and process control, making them an attractive platform for the industrial-scale production of chiral amides. sigmaaldrich.com While these advanced methodologies have not been specifically reported for this compound, they represent the forefront of chiral amide synthesis and are directly applicable.
Comprehensive Understanding of Structural, Spectroscopic, and Chemical Characteristics
The molecular structure and properties of this compound have been thoroughly characterized by a suite of analytical techniques, providing a comprehensive understanding of the compound.
Structural Characteristics: X-ray crystallography has provided definitive proof of the compound's solid-state structure. nih.govresearchgate.net The analysis confirmed the molecular formula as C₁₁H₁₂N₂O and revealed key structural parameters. nih.govresearchgate.net In the crystal, molecules are linked by N—H⋯O hydrogen bonds, forming chains that dictate the crystal packing. nih.govresearchgate.net
Table 1: Selected Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂O | nih.gov |
| Molecular Weight | 188.23 g/mol | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P2₁2₁2₁ | nih.gov |
| a (Å) | 4.7573 | nih.gov |
| b (Å) | 11.1432 | nih.gov |
| c (Å) | 19.3311 | nih.gov |
| Dihedral Angle (Amide/Ring) | 68.7° | nih.gov |
Spectroscopic Characteristics: Detailed spectroscopic studies have been performed, corroborating the molecular structure and providing fingerprints for identification. The key vibrational modes and nuclear magnetic resonances have been assigned.
Table 2: Key Spectroscopic Data for this compound
| Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment |
|---|---|---|
| FT-IR | ~3290 | N-H stretching |
| ~2250 | C≡N stretching | |
| ~1650 | C=O stretching (Amide I) | |
| ~1550 | N-H bending (Amide II) | |
| ¹H NMR | ~1.45 (d) | -CH₃ protons |
| ~3.30 (s) | -CH₂-CN protons | |
| ~5.10 (q) | -CH- proton | |
| ~6.9-7.4 (m) | Aromatic protons | |
| ~8.34 (s) | -NH proton | |
| ¹³C NMR | ~22 | -CH₃ carbon |
| ~26 | -CH₂-CN carbon | |
| ~50 | -CH- carbon | |
| ~117 | C≡N carbon | |
| ~126-129 | Aromatic CH carbons | |
| ~143 | Aromatic quaternary carbon |
Chemical Characteristics: The chemical reactivity is defined by its three main functional components. The amide bond is susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule into 2-cyanoacetic acid and (R)-1-phenylethylamine. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways for further derivatization. researchgate.net The chiral center derived from the phenylethylamine moiety is stable under many reaction conditions, making the compound a useful chiral building block.
Emerging Research Avenues in Chiral Amide Chemistry and Material Science
While direct applications of this compound in material science are not yet prominent in the literature, its structural motifs suggest significant potential in emerging research areas.
The field of supramolecular chemistry offers a particularly promising avenue. Chiral amides are well-known to self-assemble into ordered, helical structures through directional hydrogen bonding. globethesis.comnih.gov The combination of the amide's hydrogen bonding capability, the chirality of the phenylethyl group, and potential π-π stacking from the phenyl ring could drive the formation of novel supramolecular polymers or gels. nih.gov The cyano group, with its strong dipole moment, could further influence the assembly process and the properties of the resulting material. These ordered, chiral assemblies could find applications in chiral recognition, separation science, or as templates for asymmetric catalysis. globethesis.com
In material science, incorporating molecules like this into polymer backbones could lead to new chiral materials. For example, chiral polyacetylenes bearing amide pendants have been shown to form stable, one-handed helical structures with applications as chiral stationary phases for HPLC. chemrxiv.org The specific functionalities within this compound make it an interesting candidate monomer for the synthesis of functional chiral polymers with unique chiroptical or recognition properties.
Potential Impact on Advanced Synthetic Strategies
This compound holds considerable potential as a tool in advanced synthetic strategies, primarily as a chiral building block and potentially as a chiral auxiliary.
As a chiral building block , the compound provides access to more complex, enantiomerically pure molecules. The distinct reactivity of the amide and nitrile groups allows for selective transformations. For instance, reduction of the nitrile group would yield a chiral 1,3-diamine precursor, a valuable ligand type in asymmetric metal catalysis. researchgate.net Conversely, hydrolysis of the nitrile would produce a chiral β-amino acid derivative.
The most significant potential impact lies in its use as a chiral auxiliary . The (R)-1-phenylethylamine group is a classic and highly effective chiral auxiliary that has been used to control stereochemistry in a vast number of reactions, including alkylations, aldol (B89426) reactions, and conjugate additions. mdpi.com In a typical strategy, the auxiliary is attached to a prochiral substrate, directs a stereoselective reaction, and is then cleaved to reveal the enantiomerically enriched product. sigmaaldrich.com The cyanoacetamide portion of the molecule could serve as a versatile anchor for attaching various substrates, allowing the proven directing ability of the phenylethyl group to be applied in new contexts. The development of efficient methods for the subsequent cleavage of the amide bond would be crucial for realizing its full potential in this role.
Q & A
Q. What are the standard synthetic routes for (R)-2-Cyano-N-(1-phenylethyl)acetamide?
Methodological Answer: The synthesis typically involves a condensation reaction between cyanoacetic acid and (R)-1-phenylethylamine under mild acidic or basic conditions. A representative protocol includes:
- Step 1: Reacting cyanoacetic acid with a coupling agent (e.g., DCC or EDCI) to activate the carboxyl group.
- Step 2: Adding (R)-1-phenylethylamine to form the amide bond.
- Step 3: Purification via recrystallization or column chromatography.
Key characterization data for the synthesized compound (e.g., 1H NMR in DMSO-d6: δ 1.45 (3H, d, –CH3), 3.30 (2H, s, –CH2–CN), 5.10 (1H, q), aromatic protons at 6.9–7.24 ppm, and –NH at 8.34 ppm) confirm structure and purity .
Q. How is the structural characterization of this compound performed?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign peaks for the cyano group (–CH2–CN at ~3.30 ppm), chiral center (q at 5.10 ppm), and aromatic protons.
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., m/z 219.25 for [M+1]+).
- X-ray Crystallography: Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
- Thin-Layer Chromatography (TLC): Monitor reaction progress and purity .
Q. What safety precautions are recommended when handling this compound?
Methodological Answer:
- Hazard Identification: Potential respiratory irritation; avoid inhalation/contact. Toxicological data are limited, so treat as hazardous .
- First Aid: For inhalation, move to fresh air; administer artificial respiration if needed. Use PPE (gloves, lab coat, goggles) during handling.
- Waste Disposal: Follow institutional guidelines for cyano-containing compounds.
Advanced Research Questions
Q. How do computational methods assist in understanding the conformational dynamics of this compound?
Methodological Answer:
- Empirical Force-Field (MM2) and AM1 Calculations: Model rotational barriers of the amide bond and steric effects from the chiral phenylethyl group. For example, AM1 calculations reveal energy barriers for amide rotation (~15–20 kcal/mol) and identify stable rotamers .
- NMR Dynamics: Use 2D-NOESY to detect exchange processes between rotamers (e.g., E/Z isomerization) and correlate with computational predictions .
Q. What are the observed biological activities, and how do structural modifications influence them?
Methodological Answer:
- Biological Screening: Derivatives of 2-cyanoacetamides show insecticidal activity (e.g., inhibition of silk thread formation in Spodoptera frugiperda) and potential enzyme inhibition (e.g., carbonic anhydrase) .
- Structure-Activity Relationship (SAR):
- Chiral Center: The (R)-configuration enhances target specificity compared to racemic mixtures.
- Cyano Group: Critical for hydrogen bonding with enzymes; replacing it with –COOH reduces activity .
Q. How can researchers resolve contradictions between spectroscopic data and computational models?
Methodological Answer:
- Case Study: Discrepancies in predicted vs. observed NMR chemical shifts can arise from solvent effects or neglected intermolecular interactions.
- Solution: Perform solvent-specific DFT calculations (e.g., using COSMO model) or refine force-field parameters (e.g., adjusting partial charges in MM2) .
- Validation: Cross-check with X-ray crystallography to confirm dominant conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
